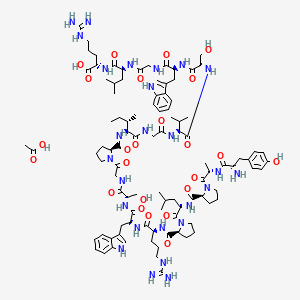
Spadin Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spadin Acetate is a natural peptide derived from a propeptide released in the blood. It is known for its ability to block the TREK-1 channel activity, which has significant implications in the treatment of depression. This compound binds specifically to the TREK-1 channel with high affinity, making it a promising candidate for antidepressant therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Spadin Acetate is synthesized through peptide synthesis techniques. The process involves the sequential addition of amino acids to form the peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide sequence. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized to ensure high yield and purity of the final product. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Spadin Acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized peptide derivatives, while reduction may yield reduced peptide derivatives .
Scientific Research Applications
Spadin Acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide-protein interactions.
Biology: It is used to study the role of TREK-1 channels in cellular processes and to investigate the effects of TREK-1 inhibition on cellular function.
Medicine: this compound is being explored as a potential antidepressant due to its ability to block TREK-1 channels and increase serotonin neuron firing rates. .
Industry: It is used in the development of new antidepressant drugs and as a research tool for studying the mechanisms of depression and other neurological disorders
Mechanism of Action
Spadin Acetate exerts its effects by specifically binding to and inhibiting the TREK-1 channel. The TREK-1 channel is a two-pore domain potassium channel that plays a critical role in regulating neuronal excitability and mood. By blocking TREK-1 channels, this compound increases the firing rate of serotonin neurons in the dorsal raphe nucleus, leading to an antidepressant effect. This mechanism of action is distinct from traditional antidepressants, which typically target serotonin reuptake .
Comparison with Similar Compounds
TREK-1 Inhibitors: Other compounds that inhibit TREK-1 channels include arachidonic acid and its derivatives.
Peptidic Antidepressants: Similar peptidic antidepressants include neurotensin and its analogs.
Uniqueness of Spadin Acetate: this compound is unique in its high specificity and affinity for the TREK-1 channel. Unlike other TREK-1 inhibitors, this compound does not exhibit intrinsic activity, which reduces the risk of side effects. Additionally, its rapid onset of action and ability to enhance neurogenesis make it a promising candidate for the development of new antidepressant therapies .
Properties
Molecular Formula |
C98H146N26O24 |
|---|---|
Molecular Weight |
2072.4 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C96H142N26O22.C2H4O2/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55;1-2(3)4/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103);1H3,(H,3,4)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-;/m0./s1 |
InChI Key |
OZBNMUBGCGBOFV-JEJDUWLBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N.CC(=O)O |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


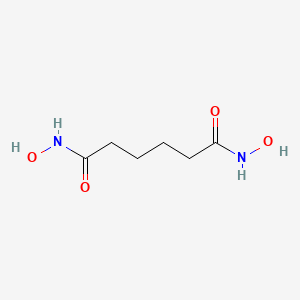

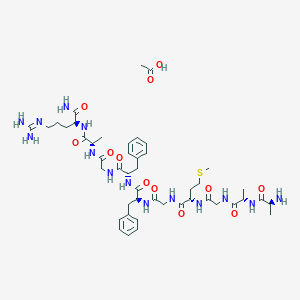
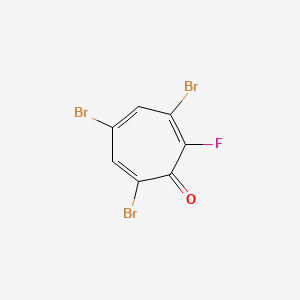
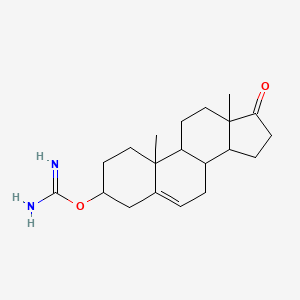
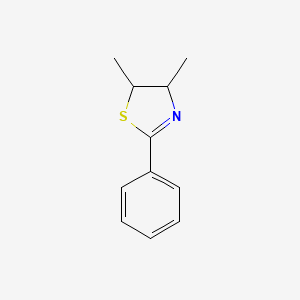
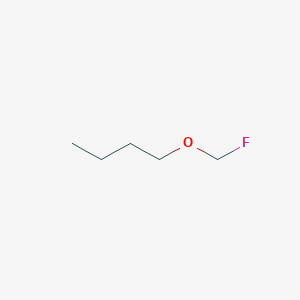
![(1S,5S,6S,7S)-7-(4-hydroxy-3-methoxyphenyl)-3-methoxy-6-methyl-5-prop-2-enylbicyclo[3.2.1]oct-3-ene-2,8-dione](/img/structure/B14749493.png)
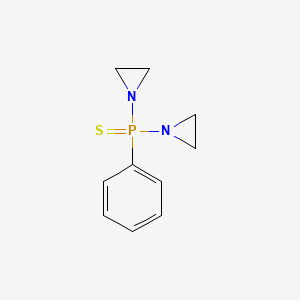
![Phenanthro[2,1-b]thiophene](/img/structure/B14749500.png)
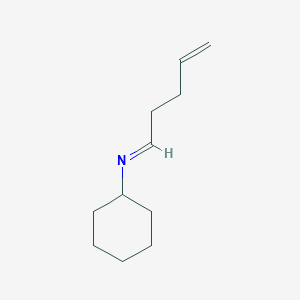
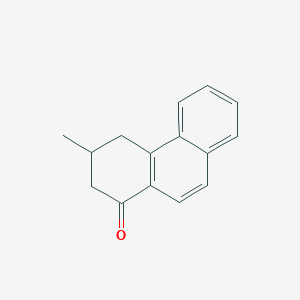
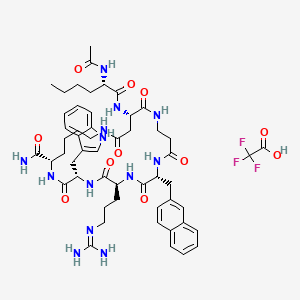
![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
